molecular formula C10H13NO B13340151 6-Ethoxy-dihydroindole

6-Ethoxy-dihydroindole

Cat. No.: B13340151
M. Wt: 163.22 g/mol
InChI Key: VNQYYRLBJAYXLB-UHFFFAOYSA-N
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Description

6-ethoxy-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are prevalent in various alkaloids

Chemical Reactions Analysis

6-ethoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indoles, while nitration can produce nitro-indoles .

Mechanism of Action

The mechanism of action of 6-ethoxy-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6-ethoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13NO/c1-2-12-9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,2,5-6H2,1H3

InChI Key

VNQYYRLBJAYXLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CCN2)C=C1

Origin of Product

United States

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